Sulforemate
Overview
Description
Sulforemate, known chemically as (±)-4-methylsulfinyl-1-(S-methyldithiocarbamyl)-butane, is an aliphatic analogue of brassinin with structural similarities to sulforaphane . It is a novel compound that has shown significant potential in cancer chemoprevention by inducing phase 2 drug-metabolizing enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulforemate can be synthesized through a series of chemical reactions involving the incorporation of a methylsulfinyl group and a methyldithiocarbamyl group into a butane backbone . The synthesis involves the following steps:
Formation of the Methylsulfinyl Group: This step typically involves the oxidation of a methylsulfanyl group to a methylsulfinyl group using an oxidizing agent such as hydrogen peroxide.
Incorporation of the Methyldithiocarbamyl Group: This step involves the reaction of the intermediate compound with a dithiocarbamate reagent under controlled conditions.
Industrial Production Methods: The industrial production of sulforamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Sulforemate undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group under strong oxidizing conditions.
Reduction: The methylsulfinyl group can be reduced back to a methylsulfanyl group using reducing agents such as sodium borohydride.
Substitution: The methyldithiocarbamyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfanyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
Sulforemate exerts its effects by inducing phase 2 drug-metabolizing enzymes, such as NAD(P)H:quinone oxidoreductase . This induction is regulated at the transcriptional level through interaction with the antioxidant responsive element in the promoter region of target genes . The compound increases the levels of glutathione and other antioxidants in cells, enhancing their ability to detoxify carcinogens and protect against oxidative stress .
Comparison with Similar Compounds
Properties
CAS No. |
187612-30-2 |
---|---|
Molecular Formula |
C7H15NOS3 |
Molecular Weight |
225.4 g/mol |
IUPAC Name |
methyl N-(4-methylsulfinylbutyl)carbamodithioate |
InChI |
InChI=1S/C7H15NOS3/c1-11-7(10)8-5-3-4-6-12(2)9/h3-6H2,1-2H3,(H,8,10) |
InChI Key |
SNJJPZNVUIICCU-UHFFFAOYSA-N |
SMILES |
CSC(=S)NCCCCS(=O)C |
Canonical SMILES |
CSC(=S)NCCCCS(=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-methylsulfinyl-1-(S-methyldithiocarbamyl)butane sulforamate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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